牛磺胆脱氧酸钠

描述

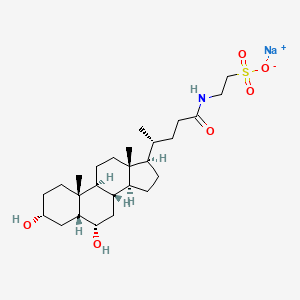

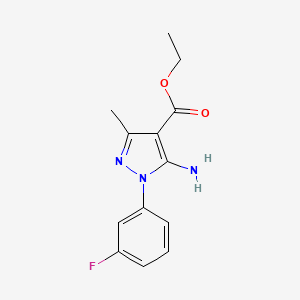

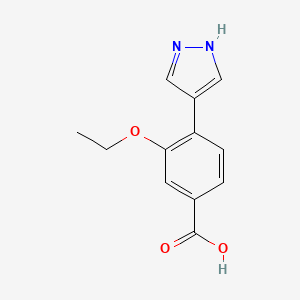

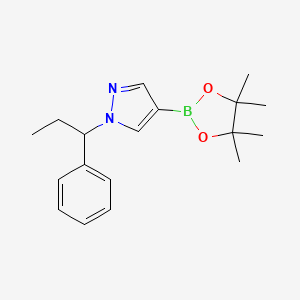

Sodium taurohyodeoxycholate is a taurine-amidated bile salt . It is used as an anionic detergent . The molecular formula of Sodium taurohyodeoxycholate is C26H44NO6SNa . The molecular weight is 521.69 g/mol .

Molecular Structure Analysis

The molecular structure of Sodium taurohyodeoxycholate is complex. The InChI string representation of its structure isInChI=1S/C26H45NO6S.Na/c1-16(4-7-24(30)27-12-13-34(31,32)33)19-5-6-20-18-15-23(29)22-14-17(28)8-10-26(22,3)21(18)9-11-25(19,20)2;;/h16-23,28-29H,4-15H2,1-3H3,(H,27,30)(H,31,32,33);;1H2/q;+1;/p-1/t16-,17-,18+,19-,20+,21+,22+,23+,25-,26-;;/m1../s1 . The Canonical SMILES representation is CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C.[Na+] . Physical And Chemical Properties Analysis

Sodium taurohyodeoxycholate is a taurine-amidated bile salt . The molecular formula of Sodium taurohyodeoxycholate is C26H44NO6SNa . The molecular weight is 521.69 g/mol .Relevant Papers Sodium taurohyodeoxycholate has been used in a study to assess dose-response data for cytotoxicity, regenerative cell proliferation and secondary oxidative DNA damage in rat livers treated with furan . Other papers have discussed the potential therapeutic uses of tauroursodeoxycholic acid, a related compound , and the enhancing effect of taurohyodeoxycholate on ABCB4-mediated phospholipid efflux .

科学研究应用

抗氧化和抗炎作用

牛磺胆脱氧酸钠因其抗氧化和抗炎特性而备受关注,这是其治疗潜力的核心。它已被证明可以保护实验和人体模型免受氧化应激诱导的病理损伤。特别是,其对氧化应激的保护和治疗改善与糖尿病等疾病有关,研究强调了其通过抗氧化剂补充剂预防和管理该疾病及其并发症的潜力 (Sirdah, 2015).

类风湿关节炎的治疗候选物

由于传统类风湿关节炎药物治疗的不良反应,牛磺胆脱氧酸钠在治疗类风湿关节炎 (RA) 中的潜力已被探索。实验研究表明,牛磺胆脱氧酸钠可以通过减少炎症、抑制氧化应激和诱导细胞凋亡等机制来控制 RA。这些发现强调了其作为 RA 治疗候选物的希望,尽管需要进一步的临床研究来充分阐明其疗效 (Malek Mahdavi & Javadivala, 2021).

在神经干细胞增殖和分化中的作用

牛磺胆脱氧酸钠因其在大脑发育中的重要作用而受到认可,特别是在促进神经元增殖、干细胞增殖和神经分化方面。它的功能是通过各种机制介导的,使其成为旨在改善大脑发育的直接临床应用的候选者,因为它对人体无毒 (Li, Gao, & Liu, 2017).

钠钾比和血压调节

牛磺胆脱氧酸钠也可能与探索钠钾比的研究相关,钠钾比与血压结果密切相关。这在高血压成人人群中尤为重要,在这些人群中,钠钾比似乎比单独的钠或钾在评估血压结果和发病性高血压方面更准确 (Perez & Chang, 2014).

作用机制

Target of Action

Sodium taurohyodeoxycholate (STHD) primarily targets the sodium taurocholate co-transporting polypeptide (NTCP) , a transmembrane protein highly expressed in human hepatocytes . This protein mediates the transport of bile acids and plays a key role in the entry of hepatitis B and D viruses into hepatocytes . STHD also targets caspase-12 , an enzyme involved in apoptosis .

Mode of Action

STHD interacts with its targets to modulate various cellular processes. It prevents apoptosis by blocking a calcium-mediated apoptotic pathway as well as caspase-12 activation . This interaction helps to protect cells from programmed cell death.

Biochemical Pathways

The interaction of STHD with NTCP affects the bile acid transport pathway. By modulating the activity of NTCP, STHD influences the uptake and secretion of bile acids, which are crucial for digestion and absorption of dietary fats . Additionally, STHD’s interaction with caspase-12 impacts the apoptosis pathway, potentially influencing cell survival and death .

Result of Action

The primary result of STHD’s action is the prevention of apoptosis, contributing to cell survival . By blocking a calcium-mediated apoptotic pathway and caspase-12 activation, STHD can protect cells from programmed cell death . In the context of hepatocytes, this could potentially mitigate liver damage.

生化分析

Biochemical Properties

Sodium taurohyodeoxycholate acts as an anionic detergent and is involved in the emulsification of fats, aiding in their digestion and absorption. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with bile salt export pump (BSEP) and sodium taurocholate cotransporting polypeptide (NTCP), which are crucial for bile acid transport in hepatocytes . These interactions facilitate the transport and metabolism of bile acids, contributing to the maintenance of lipid homeostasis.

Cellular Effects

Sodium taurohyodeoxycholate influences several cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to induce cytotoxicity and regenerative cell proliferation in rat liver cells . Additionally, it can cause secondary oxidative DNA damage, highlighting its impact on cellular health and function. The compound also affects the expression of genes involved in apoptosis and cell cycle regulation, thereby influencing cell survival and proliferation.

Molecular Mechanism

At the molecular level, sodium taurohyodeoxycholate exerts its effects through various binding interactions with biomolecules. It can inhibit or activate enzymes involved in bile acid metabolism, such as BSEP and NTCP . These interactions modulate the transport and excretion of bile acids, affecting overall bile flow and composition. Furthermore, sodium taurohyodeoxycholate can alter gene expression by interacting with nuclear receptors and transcription factors, leading to changes in cellular function and metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of sodium taurohyodeoxycholate can vary over time. The compound is relatively stable, but its activity may decrease due to degradation or interaction with other molecules. Long-term studies have shown that sodium taurohyodeoxycholate can induce sustained changes in cellular function, including alterations in bile flow and composition . These effects are particularly evident in in vitro and in vivo studies involving hepatocytes and bile duct ligated rats.

Dosage Effects in Animal Models

The effects of sodium taurohyodeoxycholate vary with different dosages in animal models. At lower doses, it can enhance bile flow and promote lipid digestion. At higher doses, it may cause toxic effects, including liver damage and oxidative stress . Studies have shown that the compound’s impact on bile flow and composition is dose-dependent, with significant changes observed at both low and high concentrations.

Metabolic Pathways

Sodium taurohyodeoxycholate is involved in several metabolic pathways, primarily related to bile acid metabolism. It interacts with enzymes such as BSEP and NTCP, which are essential for the transport and excretion of bile acids . These interactions influence metabolic flux and the levels of various metabolites, contributing to the regulation of lipid homeostasis and overall metabolic health.

Transport and Distribution

Within cells and tissues, sodium taurohyodeoxycholate is transported and distributed through specific transporters and binding proteins. NTCP plays a crucial role in the uptake of this compound into hepatocytes, while BSEP is responsible for its excretion into bile . These transport mechanisms ensure the proper localization and accumulation of sodium taurohyodeoxycholate, facilitating its role in bile acid metabolism and lipid digestion.

Subcellular Localization

Sodium taurohyodeoxycholate is primarily localized in the liver, where it exerts its effects on bile acid metabolism. It is directed to specific compartments within hepatocytes, including the endoplasmic reticulum and bile canaliculi . This localization is mediated by targeting signals and post-translational modifications that ensure the compound’s proper function and activity within the cell.

属性

IUPAC Name |

sodium;2-[[(4R)-4-[(3R,5R,6S,8S,9S,10R,13R,14S,17R)-3,6-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H45NO6S.Na/c1-16(4-7-24(30)27-12-13-34(31,32)33)19-5-6-20-18-15-23(29)22-14-17(28)8-10-26(22,3)21(18)9-11-25(19,20)2;/h16-23,28-29H,4-15H2,1-3H3,(H,27,30)(H,31,32,33);/q;+1/p-1/t16-,17-,18+,19-,20+,21+,22+,23+,25-,26-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNQXUJQHLHHTRC-WMWRQJSFSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)O)C.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)NCCS(=O)(=O)[O-])[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@@H]([C@H]4[C@@]3(CC[C@H](C4)O)C)O)C.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H44NNaO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

521.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

38411-85-7 | |

| Record name | Sodium taurohyodeoxycholate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038411857 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SODIUM TAUROHYODEOXYCHOLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4N9535CHEK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(5-Bromopyridin-2-yl)methyl]pyrrolidin-3-amine](/img/structure/B1406533.png)

![Ethyl 2-[4-(1H-tetrazol-1-yl)phenoxy]propanoate](/img/structure/B1406556.png)